Cas no 2227718-44-5 (rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine)

rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine
- rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine
- 2227718-44-5
- EN300-1784770
-
- インチ: 1S/C13H19N3/c14-12-9-11(12)10-5-4-6-15-13(10)16-7-2-1-3-8-16/h4-6,11-12H,1-3,7-9,14H2/t11-,12+/m0/s1
- InChIKey: JJJUUDZOCVHZER-NWDGAFQWSA-N
- ほほえんだ: N[C@@H]1C[C@H]1C1=CC=CN=C1N1CCCCC1
計算された属性
- せいみつぶんしりょう: 217.157897619g/mol
- どういたいしつりょう: 217.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784770-0.05g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1784770-0.5g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1784770-5.0g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 5g |
$4349.0 | 2023-05-27 | ||
Enamine | EN300-1784770-10.0g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 10g |
$6450.0 | 2023-05-27 | ||
Enamine | EN300-1784770-5g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1784770-0.1g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1784770-0.25g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1784770-1.0g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1784770-2.5g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1784770-10g |
rac-(1R,2S)-2-[2-(piperidin-1-yl)pyridin-3-yl]cyclopropan-1-amine |
2227718-44-5 | 10g |
$6450.0 | 2023-09-19 |
rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
rac-(1R,2S)-2-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amineに関する追加情報
Racemic (1R,2S)-2-(Piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine: A Comprehensive Overview
The compound with CAS No. 2227718-44-5, known as racemic (1R,2S)-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amine, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a cyclopropane ring, a pyridine moiety, and a piperidine group, which collectively contribute to its intriguing chemical properties and potential biological activities. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting various disease states.
The cyclopropane ring in this molecule is a key structural feature that imparts rigidity and strain, which can influence its reactivity and interactions with biological targets. The pyridine group introduces aromaticity and electron-withdrawing effects, enhancing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the piperidine moiety contributes to the molecule's lipophilicity and serves as a potential site for further functionalization. These structural elements make racemic (1R,2S)-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-1-amino an attractive candidate for exploring its role in medicinal chemistry.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and asymmetric synthesis techniques, to construct the core structure of this molecule. These methods not only improve the yield and purity of the compound but also facilitate the exploration of its stereochemical properties. The stereochemistry of the compound is particularly important, as it can significantly influence its pharmacokinetic profile and biological activity.
From a pharmacological perspective, racemic (1R,2S)-2-(piperidin-1-yl)pyridin-3-ylcyclopropan-amino has been investigated for its potential as a modulator of various biological targets. Preclinical studies have demonstrated its ability to interact with G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound proteins. These findings suggest that the compound may have applications in treating conditions such as pain, inflammation, and neurological disorders.
One area of particular interest is the compound's potential role in pain management. Recent research has shown that it exhibits potent analgesic effects in animal models of chronic pain without inducing tolerance or dependence. This property makes it a promising candidate for developing safer alternatives to conventional opioid-based analgesics.
In addition to its pharmacological applications, racemic (1R,2S)-2-(piperidin-1-yli)pyridin 3 ylcyclopropa-namino has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are currently investigating its ability to function as a semiconductor or light-emitting material in organic light-emitting diodes (OLEDs).
The synthesis and characterization of this compound have been made possible by advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools allow researchers to accurately determine the stereochemistry and conformational preferences of the molecule, which are critical for understanding its behavior in biological systems.
Looking ahead, there is significant potential for further research into racemic (1R,2S)-2-(pipiridine yli)pyridine 3 ylcyclopropa-namino. Future studies could focus on optimizing its pharmacokinetic properties or exploring novel therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential for unlocking the full potential of this versatile molecule.
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